molecular formula C8H17N B1526059 3,3,4-Trimethylpiperidine CAS No. 1461715-19-4

3,3,4-Trimethylpiperidine

Cat. No. B1526059
CAS RN: 1461715-19-4
M. Wt: 127.23 g/mol
InChI Key: VXHWPIAGYKZENK-UHFFFAOYSA-N
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Description

3,3,4-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It is used in scientific research and exhibits unique properties that enable its application in various fields such as organic synthesis, catalysis, and pharmaceutical development.


Synthesis Analysis

Piperidine derivatives, including 3,3,4-Trimethylpiperidine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The 3,3,4-Trimethylpiperidine molecule contains a total of 26 bond(s). There are 9 non-H bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .


Chemical Reactions Analysis

A triarylphosphine–trimethylpiperidine reagent has been reported for the one-step derivatization and enrichment of protein post-translational modifications and identification by mass spectrometry .


Physical And Chemical Properties Analysis

3,3,4-Trimethylpiperidine has a molecular weight of 127.23 . It is a liquid at room temperature .

Scientific Research Applications

Antimicrobial Activity

1,2,5-Trimethylpiperidin-4-ol derivatives, closely related to 3,3,4-Trimethylpiperidine, have demonstrated a broad spectrum of antimicrobial activity against various microorganisms. This suggests potential for further exploration in antimicrobial research (Dyusebaeva, Elibaeva & Kalugin, 2017).

Chemical Structure and Conformation Studies

The structure and conformation of derivatives of 3,3,4-Trimethylpiperidine have been studied using techniques like proton NMR spectroscopy. This research is crucial in understanding the chemical properties and potential applications of these compounds (Rezakov et al., 1986).

Synthesis of Heterocyclic Compounds

3,3,4-Trimethylpiperidine derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds have significant implications in pharmaceuticals and materials science (Vatsadze et al., 2004).

Biological Activity of Derivatives

Research into the biological activity of derivatives of 3,3,4-Trimethylpiperidine has uncovered a range of applications. These include potential uses in pharmacology and medicine, underscoring the versatility of these compounds (Kuznetsov et al., 1994).

Neurotropic Activity Studies

Studies have been conducted on the neurotropic activities of 3,3,4-Trimethylpiperidine derivatives. These studies are pivotal in understanding the impact of these compounds on neurological functions and potential therapeutic applications (Zaliznaya et al., 2020).

Chromatin State in Cells

The trimethyl lock mechanism, associated with 3,3,4-Trimethylpiperidine, plays a role in chromatin state mapping in cells. This application is significant in genomics and cell biology (Mikkelsen et al., 2007).

Safety and Hazards

The safety information for 3,3,4-Trimethylpiperidine indicates that it is classified under GHS02, GHS05, and GHS07. The signal word for this compound is "Danger" .

Future Directions

There is ongoing research into the use of 3,3,4-Trimethylpiperidine in various applications, including its use in the one-step derivatization and enrichment of protein post-translational modifications . This suggests that there is potential for future developments in this area.

properties

IUPAC Name

3,3,4-trimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-4-5-9-6-8(7,2)3/h7,9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWPIAGYKZENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,4-Trimethylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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